Ertapenem Elimination Half-Life: 4 Hours Versus 1 Hour for Imipenem and Meropenem
Ertapenem exhibits an elimination half-life (t½) of approximately 4 hours following a 1 g intravenous infusion in healthy volunteers, compared with approximately 1 hour for both imipenem (administered with cilastatin) and meropenem [1]. This four-fold longer half-life enables once-daily dosing of ertapenem (1 g q24h), whereas imipenem and meropenem require dosing every 6 to 8 hours for serious infections [2]. The extended half-life is attributed to extensive and concentration-dependent plasma protein binding (94% at <100 mg/L, decreasing to 85% at 300 mg/L), which limits glomerular filtration and serves as a reversible drug reservoir [1].
| Evidence Dimension | Elimination half-life (t½) |
|---|---|
| Target Compound Data | ~4 hours (range 3.8-4.5 hours) |
| Comparator Or Baseline | Imipenem: ~1 hour; Meropenem: ~1 hour |
| Quantified Difference | Approximately 4-fold longer |
| Conditions | Healthy adult volunteers; 1 g IV infusion over 30 minutes |
Why This Matters
Once-daily dosing reduces pharmacy preparation time, nursing administration burden, and line-access events, directly lowering total cost of care and enabling outpatient parenteral antibiotic therapy (OPAT) programs.
- [1] Livermore DM, Sefton AM, Scott GM. Properties and potential of ertapenem. J Antimicrob Chemother. 2003;52(3):331-344. View Source
- [2] Zhanel GG, Wiebe R, Dilay L, et al. Comparative review of the carbapenems. Drugs. 2007;67(7):1027-1052. View Source
